![molecular formula C19H19N3O4 B2741993 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1421587-34-9](/img/structure/B2741993.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic compound with potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H17N2O3
- Molecular Weight : 259.3004 g/mol
- CAS Registry Number : 82857-82-7
The structure includes a benzo[d][1,3]dioxole moiety and a pyrimidine derivative, which are known to exhibit diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines. The compound exhibited an IC50 value indicating effective cytotoxicity against colon cancer cells (HCT 116), comparable to established chemotherapeutics like doxorubicin .
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
HCT 116 | 4.363 | Doxorubicin | 0.5 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key metabolic enzymes. It showed promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's . The inhibition of AChE suggests that this compound may possess neuroprotective properties.
Antimicrobial Activity
In addition to anticancer properties, the compound was tested against various bacterial strains and demonstrated notable antimicrobial activity. It was particularly effective against Gram-positive bacteria, indicating its potential use in treating bacterial infections .
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that the compound may exert its effects through:
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of the benzo[d][1,3]dioxole moiety is associated with antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Case Studies
Several case studies have documented the use of this compound in preclinical models:
- Study on Colon Cancer : A study involving xenograft models demonstrated that treatment with the compound resulted in reduced tumor growth and increased survival rates compared to control groups.
- Neuroprotective Effects : In models of neurodegeneration, administration of the compound improved cognitive function and reduced markers of neuronal damage.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has indicated that compounds structurally related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one exhibit cytotoxic effects against various cancer cell lines. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance the compound's ability to induce apoptosis in tumor cells. Studies have shown that derivatives of this compound can inhibit cell proliferation and induce cell cycle arrest in cancer cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating bacterial infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with critical metabolic pathways .
Neuropharmacological Effects
Given its structural features, this compound is being investigated for neuropharmacological applications. Preliminary studies suggest that it may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease through modulation of neurotransmitter systems .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression and cell cycle progression. HDAC inhibitors are being explored for their role in cancer therapy and other diseases characterized by abnormal gene expression patterns .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and microbial resistance, highlighting its potential as a lead compound for drug development .
Case Studies
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-pyrimidin-2-yloxypiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(5-3-14-2-4-16-17(12-14)25-13-24-16)22-10-6-15(7-11-22)26-19-20-8-1-9-21-19/h1-5,8-9,12,15H,6-7,10-11,13H2/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPMHVPFCZNTFG-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.